(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with significant implications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes an azabicyclo octane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[420]oct-2-ene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the cyclization of a precursor molecule under specific conditions to form the azabicyclo octane ring system
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to facilitate the efficient synthesis of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exerts its effects involves interactions with various molecular targets. These interactions can modulate biological pathways and processes, leading to specific outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azabicyclo octane derivatives and molecules with similar functional groups. Examples include:
- (6R,7S)-7-amino-3-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- (6R,7S)-7-amino-3-propyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Uniqueness
What sets (6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[420]oct-2-ene-2-carboxylic acid apart is its specific combination of functional groups and its unique bicyclic structure
Properties
IUPAC Name |
(6R,7S)-7-amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-5-3-4-6-7(11)9(13)12(6)8(5)10(14)15/h6-7H,2-4,11H2,1H3,(H,14,15)/t6-,7+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOVDJUZYTULIT-RQJHMYQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(CC1)C(C2=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N2[C@H](CC1)[C@@H](C2=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723775 |
Source
|
Record name | (6R,7S)-7-Amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183383-80-4 |
Source
|
Record name | (6R,7S)-7-Amino-3-ethyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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